Cas no 1152844-70-6 (3-Methylfuran-2-carbonyl azide)

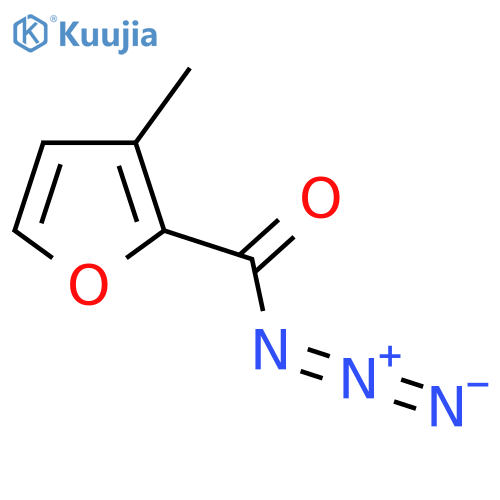

1152844-70-6 structure

商品名:3-Methylfuran-2-carbonyl azide

CAS番号:1152844-70-6

MF:C6H5N3O2

メガワット:151.122800588608

CID:5205847

3-Methylfuran-2-carbonyl azide 化学的及び物理的性質

名前と識別子

-

- 3-methylfuran-2-carbonyl azide

- 2-Furancarbonyl azide, 3-methyl-

- 3-Methylfuran-2-carbonyl azide

-

- インチ: 1S/C6H5N3O2/c1-4-2-3-11-5(4)6(10)8-9-7/h2-3H,1H3

- InChIKey: SWJNVIPUASLLJU-UHFFFAOYSA-N

- ほほえんだ: O1C=CC(C)=C1C(N=[N+]=[N-])=O

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 210

- 疎水性パラメータ計算基準値(XlogP): 2.5

- トポロジー分子極性表面積: 44.6

3-Methylfuran-2-carbonyl azide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-68763-0.5g |

3-methylfuran-2-carbonyl azide |

1152844-70-6 | 0.5g |

$353.0 | 2023-02-13 | ||

| Enamine | EN300-68763-0.25g |

3-methylfuran-2-carbonyl azide |

1152844-70-6 | 0.25g |

$188.0 | 2023-02-13 | ||

| Enamine | EN300-68763-1.0g |

3-methylfuran-2-carbonyl azide |

1152844-70-6 | 1.0g |

$470.0 | 2023-02-13 | ||

| Enamine | EN300-68763-2.5g |

3-methylfuran-2-carbonyl azide |

1152844-70-6 | 2.5g |

$923.0 | 2023-02-13 | ||

| Enamine | EN300-68763-10.0g |

3-methylfuran-2-carbonyl azide |

1152844-70-6 | 10.0g |

$2024.0 | 2023-02-13 | ||

| Enamine | EN300-68763-5.0g |

3-methylfuran-2-carbonyl azide |

1152844-70-6 | 5.0g |

$1364.0 | 2023-02-13 | ||

| Enamine | EN300-68763-0.1g |

3-methylfuran-2-carbonyl azide |

1152844-70-6 | 0.1g |

$132.0 | 2023-02-13 | ||

| Enamine | EN300-68763-0.05g |

3-methylfuran-2-carbonyl azide |

1152844-70-6 | 0.05g |

$88.0 | 2023-02-13 |

3-Methylfuran-2-carbonyl azide 関連文献

-

Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346

-

Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726

-

Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623

-

Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107

1152844-70-6 (3-Methylfuran-2-carbonyl azide) 関連製品

- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)

- 1244855-70-6(7-Benzyl-5-bromo-4-chloro-7H-pyrrolo2,3-dpyrimidine)

- 849353-34-0(4-bromopyrimidin-5-amine)

- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)

- 624-75-9(Iodoacetonitrile)

- 73024-80-3(5-(Hexadecanoylamino)fluorescein)

- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)

- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)

- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)

- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量